

# analytical reference material for Deschloronorketamine HCl

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | Deschloronorketamine<br>Hydrochloride |
| Cat. No.:      | B15551615                             |

[Get Quote](#)

## Analytical Reference Material: Deschloronorketamine HCl

For Researchers, Scientists, and Drug Development Professionals

## Application Notes and Protocols

This document provides detailed application notes and protocols for the analytical reference material of **Deschloronorketamine hydrochloride** (HCl). Deschloronorketamine is the primary metabolite of deschloroketamine (DCK), an arylcyclohexylamine and dissociative anesthetic.[\[1\]](#) As a certified reference material (CRM), it is intended for use in research and forensic applications, including but not limited to, qualitative identification, quantitative analysis, and as a standard in the development of new analytical methods.

## Physicochemical Properties

Deschloronorketamine HCl is a crystalline solid with the following properties:

| Property          | Value                                             | Reference           |
|-------------------|---------------------------------------------------|---------------------|
| Formal Name       | 2-amino-2-phenyl-cyclohexanone, monohydrochloride | <a href="#">[1]</a> |
| CAS Number        | 7015-20-5                                         | <a href="#">[1]</a> |
| Molecular Formula | C <sub>12</sub> H <sub>15</sub> NO • HCl          | <a href="#">[1]</a> |
| Formula Weight    | 225.7 g/mol                                       | <a href="#">[1]</a> |
| Purity            | ≥98%                                              | <a href="#">[1]</a> |
| Formulation       | A crystalline solid                               | <a href="#">[1]</a> |

## Solubility

| Solvent      | Solubility | Reference           |
|--------------|------------|---------------------|
| DMF          | 5 mg/mL    | <a href="#">[1]</a> |
| DMSO         | 10 mg/mL   | <a href="#">[1]</a> |
| Ethanol      | 10 mg/mL   | <a href="#">[1]</a> |
| PBS (pH 7.2) | 5 mg/mL    | <a href="#">[1]</a> |

## Experimental Protocols

### Gas Chromatography-Mass Spectrometry (GC-MS)

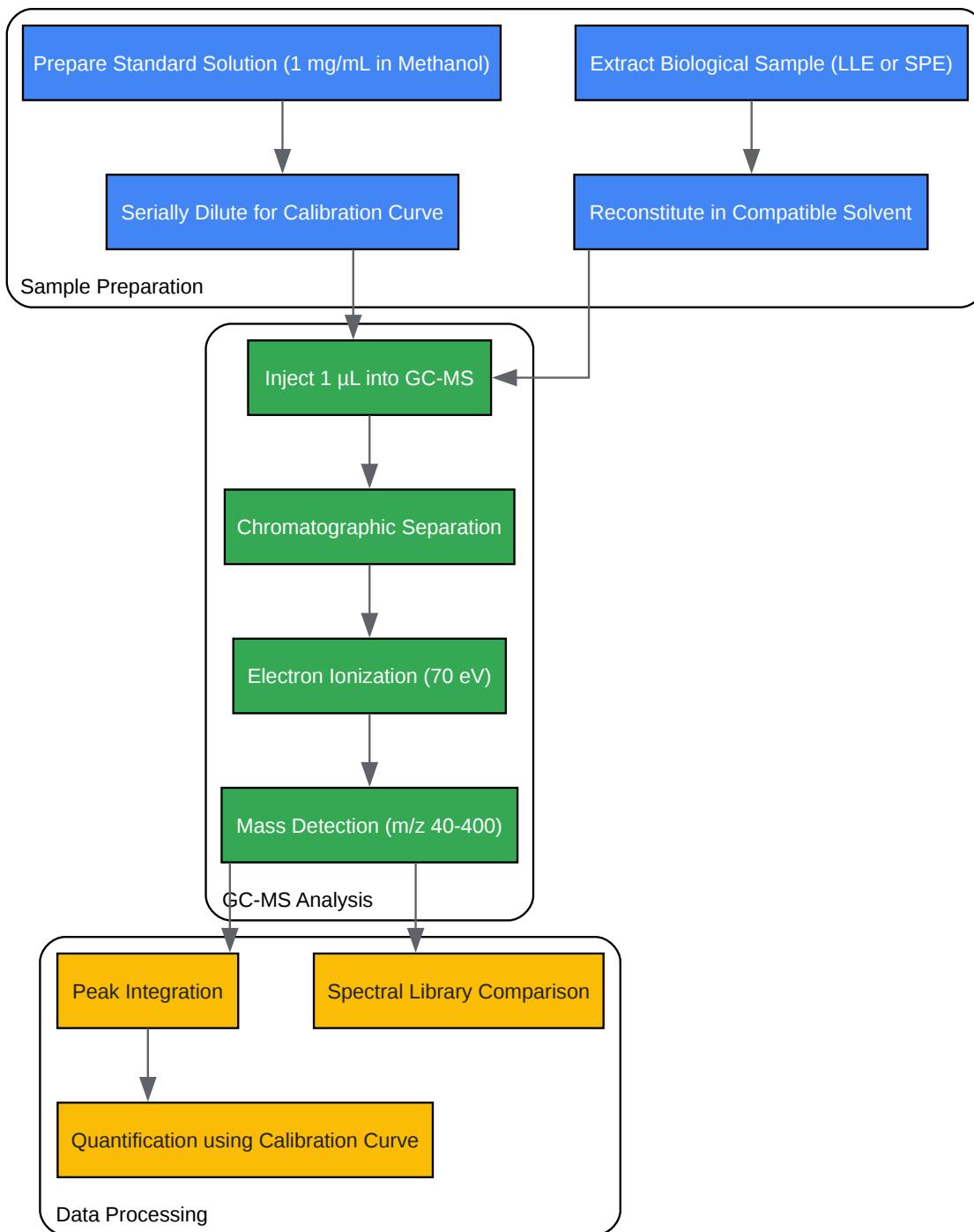
GC-MS is a robust technique for the identification and quantification of Deschloronorketamine.

#### Sample Preparation:

- Standard Solution: Prepare a stock solution of Deschloronorketamine HCl in methanol at a concentration of 1 mg/mL. Further dilute with methanol to achieve the desired concentration for calibration curves.
- Biological Samples (Urine/Blood): Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix. The final extract should be reconstituted in a

solvent compatible with the GC-MS system, such as methanol or ethyl acetate.

#### Instrumentation and Conditions:


| Parameter                 | Value                                                                                      |
|---------------------------|--------------------------------------------------------------------------------------------|
| Instrument                | Agilent Gas Chromatograph with Mass Selective Detector (or equivalent)                     |
| Column                    | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 $\mu$ m film thickness                     |
| Carrier Gas               | Helium at a constant flow of 1.0 mL/min                                                    |
| Injector Temperature      | 280 °C                                                                                     |
| Injection Volume          | 1 $\mu$ L                                                                                  |
| Injection Mode            | Splitless                                                                                  |
| Oven Temperature Program  | Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C                                                                                     |
| Ion Source Temperature    | 230 °C                                                                                     |
| Quadrupole Temperature    | 150 °C                                                                                     |
| Ionization Mode           | Electron Ionization (EI) at 70 eV                                                          |
| Mass Scan Range           | 40-400 amu                                                                                 |
| Acquisition Mode          | Full Scan and/or Selected Ion Monitoring (SIM)                                             |

#### Expected Results:

The mass spectrum of the parent compound, deschloroketamine, shows a molecular ion at m/z 203 and major fragment ions at m/z 175, 174, 160, 147, 146, and 132.[2]

Deschloronorketamine, being the N-demethylated metabolite, would be expected to have a molecular ion at m/z 189 and a fragmentation pattern that reflects the loss of the amine group and subsequent fragmentations of the cyclohexanone and phenyl rings.

## Experimental Workflow for GC-MS Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS analysis of Deschloronorketamine HCl.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

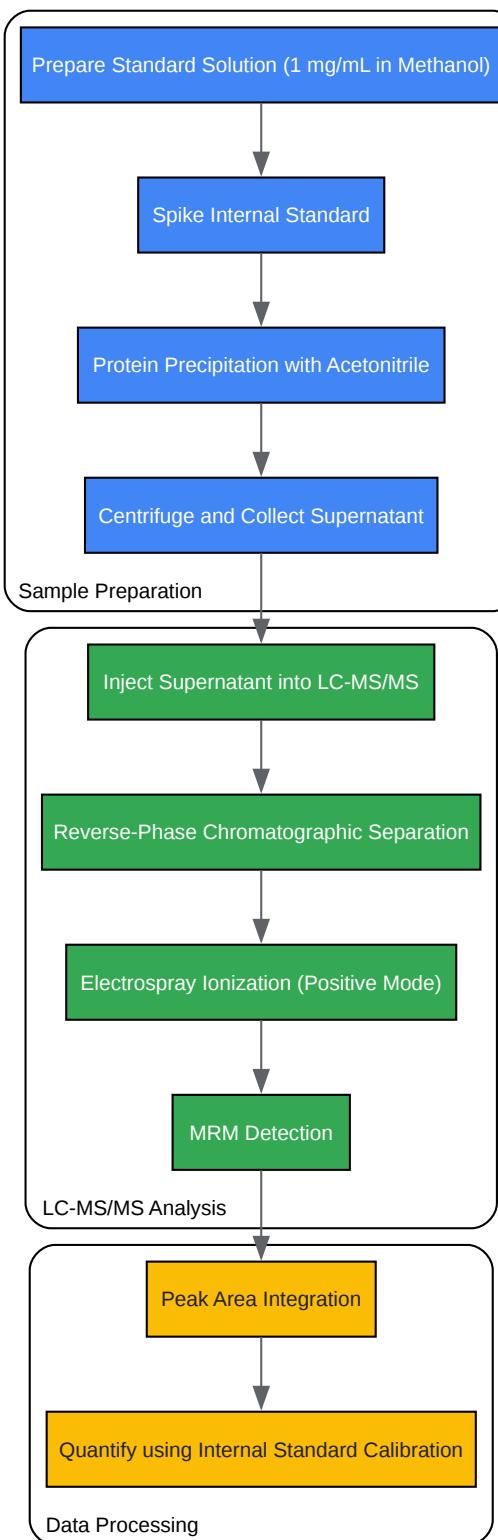
LC-MS/MS offers high sensitivity and selectivity for the quantification of Deschloronorketamine in complex matrices.

### Sample Preparation:

- Standard Solution: Prepare a stock solution of Deschloronorketamine HCl in methanol or acetonitrile at 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
- Biological Samples (Plasma/Serum): A simple protein precipitation is often sufficient. To 100  $\mu$ L of plasma/serum, add 300  $\mu$ L of ice-cold acetonitrile containing an appropriate internal standard (e.g., Deschloronorketamine-d4). Vortex and centrifuge. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

### Instrumentation and Conditions:

| Parameter               | Value                                                                                                |
|-------------------------|------------------------------------------------------------------------------------------------------|
| Instrument              | Waters Acquity UPLC with a Xevo TQ-S Mass Spectrometer (or equivalent)                               |
| Column                  | Acquity UPLC BEH C18, 1.7 $\mu$ m, 2.1 x 100 mm (or equivalent)                                      |
| Mobile Phase A          | 0.1% Formic acid in Water                                                                            |
| Mobile Phase B          | 0.1% Formic acid in Acetonitrile                                                                     |
| Gradient                | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min |
| Flow Rate               | 0.4 mL/min                                                                                           |
| Column Temperature      | 40 °C                                                                                                |
| Injection Volume        | 5 $\mu$ L                                                                                            |
| Ionization Mode         | Electrospray Ionization (ESI), Positive                                                              |
| Capillary Voltage       | 3.0 kV                                                                                               |
| Source Temperature      | 150 °C                                                                                               |
| Desolvation Temperature | 400 °C                                                                                               |
| Desolvation Gas Flow    | 800 L/hr                                                                                             |
| Cone Gas Flow           | 50 L/hr                                                                                              |
| Collision Gas           | Argon                                                                                                |
| Acquisition Mode        | Multiple Reaction Monitoring (MRM)                                                                   |


#### MRM Transitions (Predicted):

Since Deschloronorketamine is a metabolite of Deschloroketamine, we can predict its MRM transitions based on the parent compound. The precursor ion will be the protonated molecule  $[M+H]^+$ . Product ions will result from fragmentation of the molecule.

| Analyte                      | Precursor Ion (m/z) | Product Ion (m/z)            | Collision Energy (eV) |
|------------------------------|---------------------|------------------------------|-----------------------|
| Deschloronorketamine         | 190.1               | To be determined empirically | To be optimized       |
| Deschloronorketamine-d4 (IS) | 194.1               | To be determined empirically | To be optimized       |

Note: The optimal product ions and collision energies should be determined by infusing a standard solution of Deschloronorketamine HCl into the mass spectrometer.

#### Experimental Workflow for LC-MS/MS Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for LC-MS/MS analysis of Deschloronorketamine HCl.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of Deschloronorketamine HCl.

### Sample Preparation:

Dissolve approximately 5-10 mg of Deschloronorketamine HCl in 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or Methanol-d<sub>4</sub> (CD<sub>3</sub>OD). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

### Instrumentation and Conditions:

| Parameter        | <sup>1</sup> H NMR                    | <sup>13</sup> C NMR                   |
|------------------|---------------------------------------|---------------------------------------|
| Spectrometer     | Bruker Avance 400 MHz (or equivalent) | Bruker Avance 100 MHz (or equivalent) |
| Solvent          | DMSO-d <sub>6</sub>                   | DMSO-d <sub>6</sub>                   |
| Temperature      | 298 K                                 | 298 K                                 |
| Pulse Program    | zg30                                  | zgpg30                                |
| Number of Scans  | 16                                    | 1024                                  |
| Relaxation Delay | 1.0 s                                 | 2.0 s                                 |
| Spectral Width   | 16 ppm                                | 240 ppm                               |

### Expected Spectral Data:

The <sup>1</sup>H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexanone ring, and the amine protons. The <sup>13</sup>C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Specific chemical shifts will be dependent on the solvent used.

## Fourier-Transform Infrared (FTIR) Spectroscopy

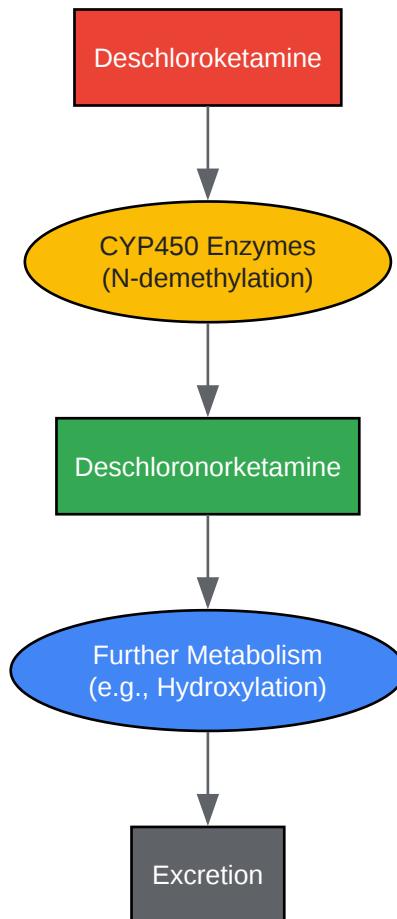
FTIR spectroscopy is useful for the identification of functional groups present in the Deschloronorketamine HCl molecule.

#### Sample Preparation:

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

#### Instrumentation and Conditions:

| Parameter       | Value                                                                         |
|-----------------|-------------------------------------------------------------------------------|
| Spectrometer    | PerkinElmer Spectrum Two FTIR Spectrometer (or equivalent) with ATR accessory |
| Spectral Range  | 4000 - 400 $\text{cm}^{-1}$                                                   |
| Resolution      | 4 $\text{cm}^{-1}$                                                            |
| Number of Scans | 16                                                                            |


#### Expected Absorption Bands:

| Functional Group         | Expected Wavenumber ( $\text{cm}^{-1}$ ) |
|--------------------------|------------------------------------------|
| N-H stretch (amine salt) | 3200 - 2800 (broad)                      |
| C-H stretch (aromatic)   | 3100 - 3000                              |
| C-H stretch (aliphatic)  | 3000 - 2850                              |
| C=O stretch (ketone)     | ~1715                                    |
| C=C stretch (aromatic)   | ~1600, ~1450                             |
| N-H bend                 | ~1550                                    |

## Metabolism of Deschloronorketamine to Deschloronorketamine

The primary metabolic pathway for deschloroketamine is N-demethylation to form deschloronorketamine.<sup>[3][4]</sup> This reaction is catalyzed by cytochrome P450 enzymes in the liver.

#### Metabolic Pathway of Deschloroketamine



[Click to download full resolution via product page](#)

Caption: N-demethylation of Deschloroketamine to Deschloronorketamine.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Stability and Microbial Biotransformation of Five Deschloroketamine Derivatives as Prerequisite for Wastewater-Based Epidemiology Screening - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [analytical reference material for Deschloronorketamine HCl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551615#analytical-reference-material-for-deschloronorketamine-hcl]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)